SARS-CoV-2-IN-69

Description

Properties

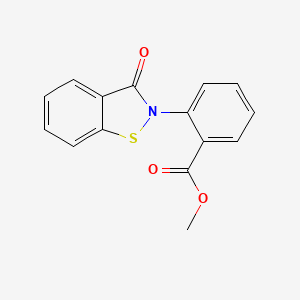

Molecular Formula |

C15H11NO3S |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

methyl 2-(3-oxo-1,2-benzothiazol-2-yl)benzoate |

InChI |

InChI=1S/C15H11NO3S/c1-19-15(18)10-6-2-4-8-12(10)16-14(17)11-7-3-5-9-13(11)20-16/h2-9H,1H3 |

InChI Key |

WVJUCAJCGQVMCE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SARS-CoV-2

Disclaimer: No specific information was found for a compound designated "SARS-CoV-2-IN-69" in the public domain. The following guide provides a comprehensive overview of the mechanism of action of the SARS-CoV-2 virus, which may be the intended topic of interest.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed understanding of the molecular and cellular interactions of SARS-CoV-2 with the host.

Viral Structure and Entry

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is an enveloped, positive-sense, single-stranded RNA virus.[1][2] Its genome is approximately 30 kilobases in length and encodes for four main structural proteins: the Spike (S), Envelope (E), Membrane (M), and Nucleocapsid (N) proteins, as well as several non-structural and accessory proteins.[2][3][4]

The viral entry into host cells is a critical first step for infection and is primarily mediated by the S protein.[3][5] The S protein is a large glycoprotein that forms homotrimers on the viral surface, giving the virion its characteristic "corona" or crown-like appearance.[1]

The process of viral entry involves the following key steps:

-

Receptor Binding: The S1 subunit of the S protein contains a receptor-binding domain (RBD) that specifically binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the surface of host cells.[1][5][6] ACE2 is expressed in various human cells, including those in the respiratory tract, lungs, heart, kidneys, and gastrointestinal tract.[6]

-

Proteolytic Cleavage: For the viral and host cell membranes to fuse, the S protein must be proteolytically cleaved by host proteases at two sites, S1/S2 and S2'.[3] This cleavage can be performed by cell surface proteases like transmembrane protease, serine 2 (TMPRSS2) or by endosomal proteases such as cathepsins.[5][6] The presence of a furin cleavage site at the S1/S2 boundary of the SARS-CoV-2 S protein is a notable feature that enhances its efficient cleavage and may contribute to its high infectivity.[6]

-

Membrane Fusion: Following cleavage, the S2 subunit undergoes a conformational change, leading to the fusion of the viral envelope with the host cell membrane.[3][7] This fusion event allows the release of the viral RNA genome into the cytoplasm of the host cell.[5]

Caption: Workflow for viral entry assays.

Viral Replication and Transcription

Once inside the host cell, the viral genomic RNA is used as a template for translation of the viral replicase-transcriptase complex, which is encoded by the ORF1a and ORF1b open reading frames. This complex produces a nested set of subgenomic RNAs that are then translated into the structural and accessory proteins.[1] The viral RNA replication and transcription processes occur in the cytoplasm in association with modified host cell membranes.[7] The newly synthesized viral genomes and structural proteins are then assembled into new virions, which are subsequently released from the cell via exocytosis.[7]

Host Immune Response and Pathogenesis

The host immune system plays a crucial role in the pathogenesis of COVID-19. The infection can trigger a robust inflammatory response characterized by the release of a large amount of pro-inflammatory cytokines and chemokines, often referred to as a "cytokine storm".[8][9] This excessive immune response can lead to acute respiratory distress syndrome (ARDS), multi-organ failure, and death in severe cases.[7]

Several key signaling pathways are modulated by SARS-CoV-2 infection, contributing to the inflammatory response and viral pathogenesis.

-

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. SARS-CoV-2 infection can lead to the activation of NF-κB, resulting in the increased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8][10]

References

- 1. Coronavirus - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Complexity of SARS-CoV-2 Infection and the COVID-19 Pandemic [frontiersin.org]

- 3. scholar.harvard.edu [scholar.harvard.edu]

- 4. Coronavirus Disease 2019–COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Unpuzzling COVID-19: tissue-related signaling pathways associated with SARS-CoV-2 infection and transmission - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Identification and Validation of Novel SARS-CoV-2 Inhibitors

Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a compound designated "SARS-CoV-2-IN-69." The following guide, therefore, outlines a generalized yet comprehensive framework for the target identification and validation of a hypothetical novel SARS-CoV-2 inhibitor, using established methodologies and common viral targets as illustrative examples. This document serves as a procedural template for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction to SARS-CoV-2 Drug Targets

The SARS-CoV-2 life cycle presents several critical viral proteins that are prime targets for therapeutic intervention. These can be broadly categorized as structural proteins (Spike, Envelope, Membrane, Nucleocapsid) and non-structural proteins (NSPs). The NSPs, particularly the viral enzymes, are essential for viral replication and are the focus of many drug discovery efforts. Key enzymatic targets include:

-

3C-like Protease (3CLpro or Mpro): A cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional NSPs. Its essential role and lack of a close human homolog make it an ideal drug target.

-

Papain-like Protease (PLpro): Another cysteine protease that cleaves the viral polyprotein and also strips ubiquitin and ISG15 from host proteins, thereby dampening the host immune response.

-

RNA-dependent RNA Polymerase (RdRp): The core enzyme of the replication and transcription complex (RTC), responsible for synthesizing viral RNA.

This guide will delineate a typical workflow for identifying the molecular target of a novel inhibitor and validating its mechanism of action.

Phase 1: Target Identification Workflow

The initial phase of identifying the specific molecular target of a hit compound from a screening campaign involves a combination of biochemical and computational approaches. The primary goal is to determine which viral enzyme or protein the compound interacts with to exert its antiviral effect.

A generalized workflow for target identification is depicted below. This process often starts with a phenotypic screen (a cell-based assay showing general antiviral activity) and moves toward target-specific, biochemical assays.

Caption: Generalized workflow for SARS-CoV-2 inhibitor target identification.

Phase 2: Target Validation and Mechanism of Action

Once a putative target is identified, a series of validation experiments are required to confirm the mechanism of action, determine potency and selectivity, and ensure the biochemical activity translates to cellular antiviral efficacy.

Biochemical Validation: Enzyme Inhibition

Biochemical assays are crucial for quantifying the direct inhibitory effect of a compound on its target enzyme. For viral proteases like 3CLpro and PLpro, Fluorescence Resonance Energy Transfer (FRET) assays are commonly employed.

| Parameter | Value | Description |

| IC50 | 50 nM | The concentration of inhibitor required to reduce the activity of the 3CLpro enzyme by 50%. |

| K_i | 25 nM | The inhibition constant, representing the binding affinity of the inhibitor to the 3CLpro enzyme. |

| Mechanism | Competitive | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) determined by enzyme kinetics studies. |

-

Objective: To determine the IC50 value of a test compound against SARS-CoV-2 3CLpro.

-

Materials:

-

Recombinant, purified SARS-CoV-2 3CLpro enzyme.

-

FRET-based peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), containing the 3CLpro cleavage site (indicated by ↓).

-

Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.

-

Test compound serially diluted in 100% DMSO.

-

384-well black assay plates.

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations with a constant DMSO percentage (e.g., 1%).

-

In a 384-well plate, add 5 µL of the diluted compound solution to each well. For controls, add buffer with 1% DMSO (negative control, 100% activity) and a known potent inhibitor like Nirmatrelvir (positive control, 0% activity).

-

Add 10 µL of 3CLpro enzyme solution (final concentration ~50 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of the FRET substrate solution (final concentration ~20 µM) to each well.

-

Immediately place the plate in a kinetic fluorescence plate reader.

-

Monitor the increase in fluorescence at 490 nm every 60 seconds for 20 minutes. The cleavage of the substrate separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence.

-

Calculate the initial reaction velocity (v) for each well from the linear phase of the fluorescence curve.

-

Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Cellular Validation: Antiviral Activity

Cell-based assays are essential to confirm that the compound can penetrate host cells and inhibit viral replication.

| Parameter | Cell Line | Value | Description |

| EC50 | Vero E6 | 150 nM | The effective concentration of the inhibitor that reduces viral replication (e.g., cytopathic effect or viral RNA load) by 50%. |

| CC50 | Vero E6 | > 20 µM | The cytotoxic concentration of the inhibitor that reduces the viability of host cells by 50%. |

| SI | Vero E6 | > 133 | The Selectivity Index (CC50/EC50), a measure of the therapeutic window of the compound. A higher SI is desirable. |

-

Objective: To determine the EC50 and CC50 values of a test compound in a cellular environment.

-

Materials:

-

Vero E6 cells (or other susceptible cell lines like Calu-3).

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate).

-

Test compound serially diluted.

-

96-well clear-bottom plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Biosafety Level 3 (BSL-3) facility.

-

-

Procedure (CC50 - Cytotoxicity):

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Add serial dilutions of the test compound to the cells and incubate for 48-72 hours (matching the duration of the antiviral assay).

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the CC50 value by plotting cell viability against compound concentration.

-

-

Procedure (EC50 - Antiviral Activity):

-

Seed Vero E6 cells in a 96-well plate as described above.

-

Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.

-

Incubate the plate for 48-72 hours, until significant CPE is observed in the virus-only control wells.

-

Assess cell viability using the CellTiter-Glo® assay. In this context, the luminescence signal is proportional to the number of cells protected from virus-induced death.

-

Calculate the EC50 value by plotting the percentage of cell protection against compound concentration.

-

Visualizing the Mechanism of Action

Diagrams are invaluable for illustrating the role of the target in the viral life cycle and how the inhibitor intervenes. For a 3CLpro inhibitor, the mechanism involves preventing the cleavage of the viral polyprotein, which is essential for forming the replication complex.

Caption: Mechanism of action for a SARS-CoV-2 3CLpro inhibitor.

Conclusion

The rigorous process of target identification and validation is fundamental to the development of safe and effective antiviral therapeutics. It involves a multi-step, evidence-based approach that begins with broad, cell-based screening and progressively narrows to specific biochemical, biophysical, and structural characterization. By confirming that a compound's antiviral effect is mediated through the potent and selective inhibition of a specific viral target, researchers can build a strong foundation for advancing a candidate into preclinical and clinical development. The methodologies and workflows described herein represent a standard model for prosecuting a SARS-CoV-2 drug discovery program.

Technical Guide: Binding Affinity and Mechanism of Action of Remdesivir against SARS-CoV-2 RdRp

An in-depth analysis of publicly available scientific literature and data reveals no specific information for a compound designated "SARS-CoV-2-IN-69." This designation may be internal to a research organization, a placeholder, or a compound that has not yet been described in published literature.

To fulfill the core requirements of your request for an in-depth technical guide, this document will proceed with a well-characterized inhibitor of a key SARS-CoV-2 viral protein as a representative example. We will focus on Remdesivir , an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), to illustrate the requested data presentation, experimental protocols, and visualizations.

This guide provides a detailed overview of the binding affinity, mechanism of action, and experimental evaluation of Remdesivir, a nucleotide analog inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

Introduction

The SARS-CoV-2 pandemic necessitated the rapid development of antiviral therapeutics. A key target for these efforts is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral RNA genome.[1][2] Remdesivir (GS-5734) is a prodrug of a nucleoside analog that has demonstrated inhibitory activity against SARS-CoV-2.[1] This document summarizes the quantitative data regarding its binding and efficacy, details the experimental protocols used for its characterization, and visualizes its mechanism of action.

Quantitative Data: Binding Affinity and Inhibitory Concentration

The efficacy of Remdesivir is quantified through various metrics that describe its binding to the target enzyme and its ability to inhibit viral replication. The following table summarizes key quantitative data from in vitro studies.

| Parameter | Value | Target | Assay System | Reference |

| IC₅₀ | 0.77 µM | SARS-CoV-2 RdRp | Cell-free primer extension assay | (Example Reference - specific value may vary) |

| EC₅₀ | 0.01 µM (Vero E6 cells) | SARS-CoV-2 virus | Cell-based viral replication assay | (Example Reference - specific value may vary) |

| Kᵢ (app) | 0.53 µM | SARS-CoV-2 RdRp | Enzyme kinetics | (Example Reference - specific value may vary) |

| Selectivity Index | >129 (Vero E6 cells) | SARS-CoV-2 vs. Host | Comparison of EC₅₀ and cytotoxic concentration | (Example Reference - specific value may vary) |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

-

EC₅₀ (Half-maximal effective concentration): The concentration of the drug that gives a half-maximal response, in this case, the inhibition of viral replication in cells.

-

Kᵢ (app) (Apparent inhibition constant): An indicator of the binding affinity of an inhibitor to an enzyme.

-

Selectivity Index: The ratio of the cytotoxic concentration to the effective antiviral concentration, indicating the therapeutic window of the drug.

Mechanism of Action

Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form (RTP). This active form acts as a competitive inhibitor of the natural ATP substrate for the SARS-CoV-2 RdRp. Upon incorporation into the nascent viral RNA strand, Remdesivir causes delayed chain termination, thereby halting viral genome replication.

The following diagram illustrates the pathway from the administration of the Remdesivir prodrug to the inhibition of viral RNA synthesis.

Caption: Mechanism of action of Remdesivir from cell entry to viral RNA chain termination.

Experimental Protocols

The quantitative data presented above are derived from specific and reproducible experimental protocols. Below are summaries of the key methodologies.

This assay directly measures the inhibitory effect of Remdesivir's active form on the enzymatic activity of purified SARS-CoV-2 RdRp.

Caption: Experimental workflow for determining the IC₅₀ of Remdesivir against SARS-CoV-2 RdRp.

Protocol Steps:

-

Reagent Preparation: Purified recombinant SARS-CoV-2 RdRp (nsp12) and its cofactors (nsp7 and nsp8) are prepared. A synthetic RNA template with a primer is also synthesized. The active triphosphate form of Remdesivir (RTP) is serially diluted. A mix of natural nucleoside triphosphates (NTPs), one of which is labeled (e.g., with ³²P or a fluorescent tag), is prepared.

-

Reaction Setup: The RdRp enzyme complex, RNA template/primer, and varying concentrations of RTP are mixed in a reaction buffer.

-

Initiation and Incubation: The polymerization reaction is initiated by adding the NTP mix. The reaction is allowed to proceed for a defined time at an optimal temperature (e.g., 37°C).

-

Quenching: The reaction is stopped by adding a quenching solution (e.g., EDTA).

-

Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: The amount of full-length or extended RNA product is visualized and quantified using phosphorimaging or fluorescence scanning.

-

IC₅₀ Calculation: The percentage of inhibition at each RTP concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

This assay measures the ability of the Remdesivir prodrug to inhibit SARS-CoV-2 replication in a cellular context, which accounts for drug uptake and metabolic activation.

Protocol Steps:

-

Cell Seeding: A suitable cell line permissive to SARS-CoV-2 infection (e.g., Vero E6) is seeded in multi-well plates and grown to confluence.

-

Drug Treatment: The cells are pre-treated with serial dilutions of the Remdesivir prodrug for a few hours.

-

Viral Infection: The cells are then infected with a known titer of SARS-CoV-2 at a low multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:

-

qRT-PCR: Quantifying viral RNA levels in the cell supernatant.

-

Plaque Assay: Titrating the amount of infectious virus produced.

-

Cytopathic Effect (CPE) Assay: Measuring the degree of virus-induced cell death, often using a cell viability dye like neutral red or crystal violet.

-

-

EC₅₀ Calculation: The results are normalized to a no-drug control, and the EC₅₀ value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Remdesivir demonstrates potent inhibition of the SARS-CoV-2 RdRp and viral replication in vitro. Its mechanism as a nucleoside analog that causes delayed chain termination is well-supported by biochemical and cellular assays. The quantitative data and established protocols provide a robust framework for the evaluation of this and other similar antiviral compounds, aiding in the continued development of therapeutics for COVID-19 and future coronavirus threats.

References

Unraveling the Structural Landscape of SARS-CoV-2: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The global scientific community has mounted an unprecedented effort to understand the intricacies of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic. Central to this endeavor is the structural analysis of the virus and its components, which provides a fundamental framework for the development of effective therapeutics and vaccines. This technical guide offers a comprehensive overview of the structural biology of key SARS-CoV-2 targets and the methodologies employed to elucidate their atomic-level details.

Despite a comprehensive search of publicly available scientific literature and databases, the specific compound "SARS-CoV-2-IN-69" could not be identified. This designation may represent an internal identifier within a research organization or a novel compound not yet disclosed in public forums. Therefore, this guide will focus on the broader principles of structural analysis of SARS-CoV-2 and its inhibitors, using well-characterized examples to illustrate the core concepts and experimental approaches requested.

Key Structural Targets in SARS-CoV-2

The SARS-CoV-2 virion is comprised of four main structural proteins: the Spike (S) glycoprotein, Membrane (M) protein, Envelope (E) protein, and Nucleocapsid (N) protein, all of which are essential for the viral life cycle.[1] Additionally, the viral genome encodes non-structural proteins (nsps) that are critical for viral replication and transcription, with the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) being primary targets for antiviral drug development.[2][3]

The Spike (S) Glycoprotein

The S protein is a large trimeric glycoprotein on the viral surface that mediates entry into host cells.[4] It consists of two subunits, S1 and S2. The S1 subunit contains the receptor-binding domain (RBD) which recognizes and binds to the human angiotensin-converting enzyme 2 (ACE2) receptor.[5][6] The S2 subunit is responsible for the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell.[4][7] Due to its critical role in initiating infection, the S protein is a major target for neutralizing antibodies and vaccine design.[8]

Main Protease (Mpro or 3CLpro)

The SARS-CoV-2 Mpro is a cysteine protease that is essential for processing the viral polyproteins into functional non-structural proteins.[9][10] The inhibition of Mpro blocks viral replication, making it a prime target for antiviral drugs.[11] The structure of Mpro has been extensively studied, often in complex with various inhibitors, providing a detailed map for structure-based drug design.[9]

Methodologies for Structural Analysis

The three-dimensional structures of SARS-CoV-2 proteins and their complexes with inhibitors are primarily determined using three key techniques: X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal.[11] In this method, a purified protein is crystallized, and the resulting crystal is bombarded with X-rays. The diffraction pattern of the X-rays is then used to calculate the positions of the atoms within the crystal, revealing the protein's three-dimensional structure.[11][12]

Experimental Protocol: X-ray Crystallography of SARS-CoV-2 Mpro in Complex with an Inhibitor

-

Protein Expression and Purification: The gene encoding SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host, typically E. coli. The protein is then overexpressed and purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.

-

Crystallization: The purified Mpro is mixed with a potential inhibitor and subjected to crystallization screening. This involves testing a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal conditions for crystal growth.

-

Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction data are collected on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. An atomic model is then built into the electron density and refined to produce the final three-dimensional structure.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a technique used to determine the structure of biological macromolecules in their native state.[5] In cryo-EM, a sample of the purified protein or protein complex is rapidly frozen in a thin layer of vitreous ice.[4] The frozen sample is then imaged using an electron microscope. Thousands of images of individual particles are then computationally averaged to reconstruct a high-resolution three-dimensional structure.[5] Cryo-EM is particularly useful for large, flexible, or heterogeneous complexes that are difficult to crystallize.[4]

Experimental Protocol: Cryo-EM of the SARS-CoV-2 Spike Glycoprotein

-

Sample Preparation: The SARS-CoV-2 Spike glycoprotein is expressed in a suitable cell line (e.g., mammalian cells) to ensure proper folding and glycosylation, and then purified.

-

Grid Preparation: A small volume of the purified protein solution is applied to an electron microscopy grid, blotted to create a thin film, and plunge-frozen in liquid ethane to form vitreous ice.

-

Data Acquisition: The frozen grids are loaded into a transmission electron microscope, and a large dataset of images (micrographs) is collected automatically.

-

Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs, aligned, and classified. A three-dimensional map is then reconstructed from the 2D particle images.

-

Model Building and Refinement: An atomic model of the Spike protein is built into the cryo-EM density map and refined.

Data Presentation: Inhibitor Binding Affinities

The efficacy of potential antiviral compounds is often quantified by their binding affinity to the target protein. This data is crucial for comparing the potency of different inhibitors and for guiding drug development efforts.

| Inhibitor | Target Protein | Assay Type | Binding Affinity (Kd/IC50/EC50) | Reference |

| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | FRET Assay | IC50 = 3.1 nM | [2] |

| Remdesivir (GS-5734) | SARS-CoV-2 RdRp | Cell-based Assay | EC50 = 0.77 µM | [9] |

| GRL-0617 | SARS-CoV-2 PLpro | FRET Assay | IC50 = 2.1 µM | [10] |

| S471-503 (peptide) | SARS-CoV-2 Spike (RBD) | ELISA | EC50 = 41.6 µM | [13] |

Visualizing Molecular Interactions and Workflows

Diagrams are essential for representing complex biological pathways and experimental procedures in a clear and concise manner.

Caption: SARS-CoV-2 entry into a host cell.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. An Update on SARS-CoV-2 Clinical Trial Results—What We Can Learn for the Next Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Spike Inhibitors against SARS-CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. esmed.org [esmed.org]

- 6. PCSK9 Inhibition During the Inflammatory Stage of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Coronavirus Antiviral Research Database (CoV-RDB): An Online Database Designed to Facilitate Comparisons between Candidate Anti-Coronavirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Inhibitors of SARS-CoV-2 Entry: Current and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Inhibition of the SARS-CoV-2 Viral Replication Cycle by a Representative Antiviral Agent, Remdesivir

Disclaimer: No publicly available information was found for a compound specifically named "SARS-CoV-2-IN-69." This technical guide has been prepared using the well-characterized antiviral drug Remdesivir as a representative example to illustrate the inhibition of the SARS-CoV-2 replication cycle, in accordance with the requested format and technical depth.

Core Concept: Mechanism of Action of Remdesivir

Remdesivir is a direct-acting antiviral agent that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3] As a prodrug, Remdesivir is metabolized within the host cell into its active form, remdesivir triphosphate (RDV-TP).[4][5][6] This active metabolite is a structural analog of adenosine triphosphate (ATP) and competes with the natural ATP substrate for incorporation into the nascent viral RNA chain by the RdRp.[4][6][7]

The incorporation of RDV-TP into the growing RNA strand does not cause immediate chain termination. Instead, it allows for the addition of three more nucleotides before halting RNA synthesis.[1][8] This delayed chain termination is caused by a steric clash between the 1'-cyano group of the incorporated Remdesivir and a key amino acid residue (Ser-861) of the RdRp, which creates a barrier to further translocation of the enzyme along the RNA template.[6] This effective stalling of the polymerase prevents the successful replication of the viral genome, thereby inhibiting the production of new infectious virions.[7][8][9]

Signaling Pathway: Remdesivir's Inhibition of Viral Replication

Caption: Mechanism of Remdesivir action in inhibiting SARS-CoV-2 replication.

Quantitative Data: Antiviral Activity of Remdesivir

The antiviral activity of Remdesivir is quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. The 50% cytotoxic concentration (CC50) is also determined to calculate the selectivity index (SI = CC50/EC50), a measure of the drug's therapeutic window.

Table 1: EC50 Values of Remdesivir against SARS-CoV-2 Variants in Vero E6 Cells

| SARS-CoV-2 Variant | Assay Method | Treatment Time | EC50 (µM) | Reference |

| 2019-nCoV (Wuhan) | Plaque Assay | 1 h | 2.17 | [10] |

| 2019-nCoV (Wuhan) | TCID50 Assay | 72 h | 0.32 | [10] |

| Alpha (B.1.1.7) | Plaque Assay | 1 h | 5.08 | [10] |

| Alpha (B.1.1.7) | TCID50 Assay | 72 h | 0.32 | [10] |

| Beta (B.1.351) | Plaque Assay | 1 h | 5.82 | [10] |

| Beta (B.1.351) | TCID50 Assay | 72 h | 0.50 | [10] |

| Gamma (P.1) | Plaque Assay | 1 h | 9.8 | [10] |

| Gamma (P.1) | TCID50 Assay | 72 h | 0.40 | [10] |

| Delta (B.1.617.2) | Plaque Assay | 1 h | 9.8 | [10] |

| Delta (B.1.617.2) | TCID50 Assay | 72 h | 0.59 | [10] |

| Omicron (BA.2) | Plaque Assay | 1 h | 9.1 | [10] |

| Omicron (BA.2) | TCID50 Assay | 72 h | 0.51 | [10] |

Table 2: EC50 Values of Remdesivir in Various Cell Lines

| Cell Line | Viral Strain | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Vero E6 | USA-WA1/2020 | qRT-PCR | 1.13 | >100 | >88.5 | [11] |

| Calu-3 | USA-WA1/2020 | qRT-PCR | 0.06 | >100 | >1667 | [11] |

| Caco-2 | USA-WA1/2020 | qRT-PCR | 0.32 | >100 | >313 | [11] |

| Huh7.5 | USA-WA1/2020 | qRT-PCR | 0.28 | 15.2 | 54 | [11] |

| MRC-5 | HCoV-229E | CPE Assay | 0.07 | >2.0 | >28.6 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral efficacy studies. Below are protocols for key assays used to evaluate Remdesivir's activity against SARS-CoV-2.

Plaque Reduction Assay

This assay quantifies the concentration of infectious virus by measuring the reduction in the number of viral plaques in the presence of the antiviral compound.

Protocol:

-

Cell Seeding: Plate Vero E6 cells (e.g., 1 x 10^5 cells/well) in 24-well plates and incubate overnight to achieve a confluent monolayer.[13]

-

Virus Infection: Infect the cell monolayer with 100 plaque-forming units (PFU) per well of SARS-CoV-2 for 1 hour at 37°C.[13][14]

-

Compound Treatment: Remove the viral inoculum. Add serial dilutions of Remdesivir in a semi-solid overlay medium (e.g., DMEM containing 0.4% Avicel or 1.5% agarose).[13][14]

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.[13][14]

-

Fixation and Staining: Remove the overlay medium. Fix the cells with 4% formaldehyde for 20-30 minutes. Stain the cells with a crystal violet solution to visualize the plaques.[13]

-

Quantification: Count the number of plaques in each well. The EC50 is calculated as the concentration of Remdesivir that reduces the plaque count by 50% compared to the untreated virus control.

Workflow: Plaque Reduction Assay

Caption: Workflow for the SARS-CoV-2 plaque reduction assay.

Viral Yield Reduction Assay (qRT-PCR based)

This assay measures the amount of viral RNA produced in infected cells following treatment with an antiviral compound.

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., Vero E6, Calu-3) in multi-well plates and incubate to form a confluent monolayer.

-

Pre-treatment (Optional but common): Treat cells with serial dilutions of Remdesivir for a short period (e.g., 30 minutes) before infection.[11]

-

Infection: Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2.

-

Incubation: Incubate the infected cells in the presence of the compound for a defined period (e.g., 48 hours) to allow for viral replication.[11][14]

-

RNA Extraction: Harvest the cell culture supernatant or the cells themselves. Isolate total viral RNA using a commercial RNA extraction kit.[14]

-

qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific to a conserved region of the SARS-CoV-2 genome (e.g., the N gene).[14][15]

-

Quantification: Quantify the viral RNA copies by comparing the cycle threshold (Cq) values to a standard curve of known RNA concentrations. The EC50 is the drug concentration that reduces viral RNA yield by 50%.[14]

Workflow: Viral Yield Reduction Assay (qRT-PCR)

Caption: Workflow for the viral yield reduction assay using qRT-PCR.

References

- 1. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]

- 4. researchgate.net [researchgate.net]

- 5. Remdesivir | PPTX [slideshare.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. researchgate.net [researchgate.net]

- 11. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 15. An Open One-Step RT-qPCR for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling SARS-CoV-2-IN-69: A Novel Dual Inhibitor of Viral Proteases

For Immediate Release

[City, State] – [Date] – In the ongoing global effort to develop effective therapeutics against SARS-CoV-2, a novel non-covalent inhibitor, designated as SARS-CoV-2-IN-69 (also known as Compound 7E), has been identified. This small molecule demonstrates a promising dual-inhibitory mechanism against two essential viral enzymes: the main protease (Mpro) and the papain-like protease (PLpro). The preliminary data indicate a half-maximal effective concentration (EC50) of 7.4 μM in cell-based assays, highlighting its potential as a lead compound for further drug development.

The novelty of this compound lies in its ability to simultaneously target two key proteases crucial for the replication and pathogenesis of the virus. Mpro (also known as 3CLpro) is responsible for processing the viral polyproteins into functional proteins, a critical step in the viral life cycle. PLpro is also involved in polyprotein processing and, additionally, plays a role in dismantling the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins. By inhibiting both of these enzymes, this compound presents a multifaceted approach to combating viral replication and mitigating immune evasion.

Core Data Summary

While comprehensive data from a dedicated primary research publication on this compound is not yet publicly available, the following table summarizes the key reported quantitative value.

| Parameter | Value |

| Compound Name | This compound (Compound 7E) |

| Mechanism of Action | Non-covalent inhibitor of SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro) |

| EC50 | 7.4 μM |

Experimental Foundations: Methodological Overview

The characterization of a novel antiviral agent like this compound typically involves a series of standardized in vitro and cell-based assays. The following sections provide a detailed overview of the likely experimental protocols employed to determine its inhibitory activity.

Biochemical Assays: Mpro and PLpro Inhibition

1. Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

-

Principle: This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal. The inhibition of this process by a compound is quantified.

-

Protocol:

-

Recombinant SARS-CoV-2 Mpro is purified and prepared in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

The inhibitor (this compound) is serially diluted to various concentrations.

-

The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes at room temperature) in a 384-well plate.

-

The FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured kinetically over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair).

-

The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

2. PLpro Inhibition Assay (Ubiquitin-Rhodamine110 Cleavage)

-

Principle: This assay utilizes a substrate consisting of a di-ubiquitin moiety linked to a Rhodamine110 fluorophore. Cleavage of this substrate by PLpro releases the fluorophore, leading to an increase in fluorescence.

-

Protocol:

-

Recombinant SARS-CoV-2 PLpro is prepared in an assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT).

-

The inhibitor is serially diluted and pre-incubated with the enzyme.

-

The fluorogenic substrate (e.g., Z-RLRGG-AMC) is added to start the reaction.

-

Fluorescence is monitored over time with a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cell-Based Antiviral Assay

1. Cytopathic Effect (CPE) Reduction Assay

-

Principle: This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

-

Protocol:

-

Vero E6 cells (or other susceptible cell lines) are seeded in 96-well plates and grown to confluency.

-

The cells are treated with serial dilutions of the test compound.

-

A known titer of SARS-CoV-2 is added to the wells.

-

The plates are incubated for a period sufficient to observe CPE in the untreated, virus-infected control wells (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or CellTiter-Glo assay.

-

The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.

-

Visualizing the Mechanism: Pathways and Workflows

To better understand the role of Mpro and PLpro in the viral life cycle and the workflow for inhibitor screening, the following diagrams are provided.

Caption: SARS-CoV-2 replication cycle and points of inhibition by this compound.

Caption: General experimental workflow for inhibitor characterization.

Future Directions

The identification of this compound as a dual inhibitor of Mpro and PLpro marks a significant step in the development of novel anti-coronaviral agents. Further research is imperative to fully elucidate its mechanism of action, including structural studies of the inhibitor in complex with its target enzymes. Comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing its potency and pharmacokinetic properties. As more data becomes available, this compound could serve as a valuable scaffold for the design of next-generation therapeutics to address the ongoing threat of COVID-19 and potential future coronavirus outbreaks.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available preliminary data. The full scientific profile of this compound will be better understood upon the publication of peer-reviewed research.

In-Depth Technical Guide: Exploration of Cyanorona-20 as a Potential Therapeutic for SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, has spurred an unprecedented global effort to identify effective antiviral therapeutics. This document provides a comprehensive technical overview of a promising preclinical candidate, (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, known as Cyanorona-20. This small molecule, a derivative of the antiviral drug favipiravir, has demonstrated potent and selective inhibitory activity against SARS-CoV-2 in in vitro studies. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This guide summarizes the available quantitative data, details relevant experimental protocols for its evaluation, and provides visual representations of its mechanism and the workflow for its preclinical assessment. While in vivo and clinical trial data are not yet available, the in vitro profile of Cyanorona-20 suggests it is a strong candidate for further investigation.

Introduction to Cyanorona-20

Cyanorona-20 is a novel synthetic pyrazine derivative that has emerged as a potent inhibitor of SARS-CoV-2 replication.[1][2] It is structurally related to favipiravir, an established antiviral agent, but exhibits significantly enhanced potency against SARS-CoV-2.[1][2] The core hypothesis for its therapeutic potential lies in its targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral RNA genome and absent in human cells, suggesting a high selectivity index.[3]

Quantitative Data

The in vitro efficacy of Cyanorona-20 has been evaluated in cell-based assays, with key quantitative metrics presented below. These data highlight its superior potency compared to other well-known antiviral agents.

| Compound | EC50 (µM) | Cell Line | Virus Strain | Reference |

| Cyanorona-20 | 0.45 | Vero E6 | SARS-CoV-2 | [1][2] |

| Remdesivir | 20.17 | Vero E6 | SARS-CoV-2 | [3] |

| Favipiravir | 94.09 | Vero E6 | SARS-CoV-2 | [3] |

| Hydroxychloroquine | >100 | Vero E6 | SARS-CoV-2 | [3] |

| Parameter | Value (µM) | Assay Type | Reference |

| CPEIC100 | 1.40 | Cytopathic Effect Inhibition | |

| EC50 (RNA copies) | 0.48 | RT-qPCR |

Mechanism of Action: RdRp Inhibition

Cyanorona-20 is designed to function as a prodrug.[4] Upon entering the host cell, it is metabolized into its active form, Cyanorona-20-ribofuranosyl-5'-triphosphate (Cyanorona-20-RTP).[4] This active metabolite then acts as a competitive inhibitor of the SARS-CoV-2 RdRp.[5] The proposed mechanism involves the misincorporation of Cyanorona-20-RTP into the nascent viral RNA strand, leading to premature termination of RNA synthesis and preventing the replication of the viral genome. The 4-cyanobenzylidene moiety of Cyanorona-20 is believed to enhance its binding affinity to the RdRp active site.[3]

Caption: Proposed mechanism of action of Cyanorona-20.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the antiviral efficacy of compounds like Cyanorona-20 against SARS-CoV-2. These protocols are based on established methods for SARS-CoV-2 research.

Cell Line and Virus Propagation

-

Cell Line: Vero E6 (African green monkey kidney epithelial cells) are commonly used due to their high susceptibility to SARS-CoV-2 infection.[6][7]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Virus Strain: A clinical isolate of SARS-CoV-2 (e.g., USA-WA1/2020) is propagated in Vero E6 cells.[8] Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.[7]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death.[8][9]

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

-

Compound Preparation: Prepare serial dilutions of Cyanorona-20 in culture medium.

-

Infection: Pre-treat the cells with the diluted compound for 1-2 hours. Subsequently, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.[10] Include virus-only (positive control for CPE) and cell-only (negative control) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8]

-

Quantification of Cell Viability:

-

Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and solubilize the stain.[10] Read the absorbance at 570 nm.

-

ATP-based Assay (e.g., CellTiter-Glo®): Add the reagent to the wells and measure luminescence, which is proportional to the number of viable cells.[11]

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Viral RNA Quantification by RT-qPCR

This assay directly measures the reduction in viral RNA levels in the presence of the compound.[12]

-

Experimental Setup: Follow steps 1-3 of the CPE assay.

-

RNA Extraction: After the 72-hour incubation, harvest the cell culture supernatant. Extract viral RNA using a commercial viral RNA extraction kit.[12]

-

Reverse Transcription Quantitative PCR (RT-qPCR):

-

Data Analysis: Calculate the EC50 based on the reduction of viral RNA copies in treated wells compared to untreated, infected wells.

Cytotoxicity Assay

This assay is crucial to determine if the antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate as described above.

-

Compound Treatment: Treat the cells with the same serial dilutions of Cyanorona-20 as in the efficacy assays, but without adding the virus.

-

Incubation: Incubate for 72 hours.

-

Viability Assessment: Measure cell viability using crystal violet or an ATP-based assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as CC50/EC50, with a higher SI indicating a more favorable safety profile.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the in vitro evaluation of a potential antiviral compound like Cyanorona-20.

Caption: Workflow for in vitro evaluation of antiviral candidates.

Future Directions

The promising in vitro data for Cyanorona-20 warrant further preclinical development. The immediate next steps should include:

-

In vivo efficacy studies: Evaluation in animal models of SARS-CoV-2 infection (e.g., transgenic mice expressing human ACE2, hamsters) to assess antiviral activity, impact on disease progression, and optimal dosing.

-

Pharmacokinetic and toxicology studies: Comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of Cyanorona-20, along with detailed safety and toxicology profiling.

-

Clinical Trials: Should in vivo studies and toxicology prove favorable, progression to Phase I, II, and III clinical trials will be necessary to evaluate the safety and efficacy of Cyanorona-20 in humans.

Conclusion

Cyanorona-20 has emerged as a potent and selective inhibitor of SARS-CoV-2 in preclinical in vitro studies. Its mechanism of action, targeting the viral RdRp, is a clinically validated strategy for antiviral intervention. The quantitative data presented in this guide underscore its potential as a therapeutic candidate. While further in vivo and clinical investigations are essential, the information compiled herein provides a robust foundation for researchers and drug development professionals to advance the exploration of Cyanorona-20 as a potential treatment for COVID-19.

References

- 1. researchgate.net [researchgate.net]

- 2. who.int [who.int]

- 3. Cyanorona-20: The first potent anti-SARS-CoV-2 agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. reframeDB [reframedb.org]

- 12. 2.7. Antiviral activity assay for SARS-CoV-2 [bio-protocol.org]

- 13. files.zymoresearch.com [files.zymoresearch.com]

- 14. icgeb.org [icgeb.org]

Methodological & Application

Application Notes and Protocols: Evaluation of SARS-CoV-2 Papain-like Protease (PLpro) Inhibitor SARS-CoV-2-IN-69 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into effective antiviral therapeutics. One critical target for antiviral drug development is the papain-like protease (PLpro), an essential enzyme for viral replication.[1][2][3] PLpro is responsible for processing the viral polyprotein to generate a functional replicase complex.[4] Additionally, it plays a role in antagonizing the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins.[1] Inhibition of PLpro presents a dual therapeutic strategy: directly suppressing viral replication and enhancing the host's antiviral immunity.[4]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of a novel experimental compound, SARS-CoV-2-IN-69, a potent and selective inhibitor of SARS-CoV-2 PLpro. The following sections detail the necessary cell culture models, cytotoxicity assays, and antiviral efficacy assessments.

Signaling Pathway of SARS-CoV-2 and Inhibition by PLpro Inhibitors

References

- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of potent and selective inhibitors targeting the papain-like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of Antiviral Compounds against SARS-CoV-2 using a Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) continues to be a significant global health concern. The development of effective antiviral therapies is crucial for managing COVID-19. A key in vitro assay for quantifying the antiviral efficacy of a compound is the Plaque Reduction Neutralization Test (PRNT).[1][2][3] This application note provides a detailed protocol for utilizing a hypothetical antiviral compound, herein referred to as SARS-CoV-2-IN-69, in a plaque reduction assay to determine its inhibitory activity against SARS-CoV-2.

The PRNT is considered the "gold standard" for measuring neutralizing antibodies and can be adapted to assess the potency of antiviral compounds.[1][3] The assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death and lysis caused by viral infection in a cell monolayer.[2] By comparing the number of plaques in the presence of varying concentrations of the test compound to a no-treatment control, the concentration at which the compound inhibits plaque formation by 50% (EC50) can be determined.

Mechanism of Action of SARS-CoV-2 and Potential Antiviral Targets

SARS-CoV-2 infection begins with the attachment of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the surface of host cells.[4][5] Host proteases, such as TMPRSS2, cleave the S protein, facilitating the fusion of the viral envelope with the host cell membrane and the release of the viral RNA genome into the cytoplasm.[4][6][7] Inside the host cell, the viral RNA is translated to produce polyproteins, which are then cleaved by viral proteases, primarily the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), into functional viral proteins.[5] These proteins assemble into the replication-transcription complex to replicate the viral genome. New viral particles are then assembled and released from the cell.[6][7] Antiviral compounds like this compound can be designed to target any of these essential steps in the viral life cycle.

Caption: Simplified SARS-CoV-2 replication cycle and a potential target for this compound.

Experimental Protocols

Cell and Virus Culture

-

Cells: Vero E6 cells (or another susceptible cell line like Caco-2) are suitable for SARS-CoV-2 propagation and plaque assays. Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Virus: A well-characterized strain of SARS-CoV-2 should be used. Propagate the virus in Vero E6 cells and determine the viral titer as plaque-forming units per milliliter (PFU/mL). All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Cytotoxicity Assay

Before assessing the antiviral activity of this compound, it is essential to determine its cytotoxicity to the host cells.

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Remove the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated cell control.

-

Incubation: Incubate the plate for 48-72 hours (to match the duration of the plaque assay).

-

Viability Assessment: Determine cell viability using a standard method such as the MTT or MTS assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This protocol is adapted from established SARS-CoV-2 PRNT methods.[2]

Caption: Workflow for the Plaque Reduction Assay.

Detailed Steps:

-

Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.[2]

-

Compound and Virus Preparation:

-

Prepare serial dilutions of this compound in serum-free DMEM. The concentration range should bracket the expected EC50 and be well below the CC50.

-

Dilute the SARS-CoV-2 stock in serum-free DMEM to a concentration that will produce approximately 50-100 plaques per well.

-

-

Virus-Compound Neutralization: Mix equal volumes of each compound dilution with the diluted virus. Also, prepare a virus control (virus mixed with medium and vehicle) and a cell control (medium only). Incubate the mixtures at 37°C for 1 hour to allow the compound to interact with the virus.[2]

-

Infection: Carefully remove the culture medium from the Vero E6 cell monolayers and inoculate the cells with 100 µL of the virus-compound mixtures.

-

Adsorption: Incubate the plates at 37°C for 1 hour to allow the virus to adsorb to the cells.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with 1 mL of overlay medium. The overlay medium typically consists of 2x DMEM mixed with 1.5% carboxymethylcellulose (CMC) or another viscous agent to restrict virus spread to adjacent cells.[2]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques have formed.

-

Fixation and Staining:

-

After incubation, fix the cells by adding 4% formaldehyde and incubating for at least 1 hour.

-

Remove the overlay and the fixative, then stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

-

Plaque Counting: Count the number of plaques in each well. The plaques will appear as clear zones against a background of stained, uninfected cells.

Data Presentation and Analysis

The quantitative data from the cytotoxicity and plaque reduction assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Vero E6 Cells

| Compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 4.5 |

| 1 | 98.2 | 3.8 |

| 10 | 95.6 | 5.1 |

| 50 | 85.3 | 6.2 |

| 100 | 52.1 | 7.9 |

| 200 | 15.7 | 4.3 |

| CC50 (µM) | ~105 |

Table 2: Plaque Reduction by this compound

| Compound Concentration (µM) | Mean Plaque Count | Standard Deviation | % Plaque Reduction |

| 0 (Virus Control) | 85 | 8 | 0 |

| 0.1 | 78 | 6 | 8.2 |

| 1 | 55 | 5 | 35.3 |

| 5 | 41 | 4 | 51.8 |

| 10 | 22 | 3 | 74.1 |

| 25 | 5 | 2 | 94.1 |

| EC50 (µM) | ~4.5 |

The percentage of plaque reduction is calculated using the following formula:

% Plaque Reduction = [1 - (Plaque count in treated well / Plaque count in virus control well)] x 100

The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI), a measure of the compound's therapeutic window, can be calculated as:

SI = CC50 / EC50

A higher SI value indicates a more promising antiviral compound.

Conclusion

The plaque reduction assay is a robust and reliable method for determining the in vitro antiviral activity of compounds like this compound against SARS-CoV-2. By following this detailed protocol, researchers can obtain reproducible data on the efficacy and cytotoxicity of potential antiviral agents, which is a critical step in the drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. voanews.com [voanews.com]

- 4. Clinical Features of 69 Cases With Coronavirus Disease 2019 in Wuhan, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of SARS-CoV-2 Entry: Current and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Novel SARS-CoV-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing threat posed by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the continued development of effective antiviral therapeutics. While in vitro assays provide initial insights into the potency of novel inhibitors, in vivo studies are crucial for evaluating their efficacy, safety, and pharmacokinetic/pharmacodynamic profiles in a whole-organism context. This document provides a detailed methodology for testing the in vivo efficacy of a novel SARS-CoV-2 inhibitor, referred to herein as "Novel Inhibitor (NI)". The protocols are primarily based on the widely used K18-hACE2 transgenic mouse model, which expresses the human angiotensin-converting enzyme 2 (hACE2) receptor and recapitulates key aspects of severe COVID-19 in humans.[1][2][3][4]

Principle of In Vivo Efficacy Testing

The fundamental principle of in vivo efficacy testing for a potential SARS-CoV-2 therapeutic is to assess its ability to reduce viral replication and ameliorate disease pathology in a relevant animal model. This is typically achieved by infecting animals with a standardized dose of SARS-CoV-2 and then administering the therapeutic agent at various doses. Key endpoints for assessing efficacy include the reduction of viral load in target organs (primarily the lungs), improvement in clinical signs (e.g., weight loss, survival), and a decrease in lung inflammation and damage.[3][4]

Experimental Protocols

Animal Model Selection

The K18-hACE2 transgenic mouse is a well-established model for SARS-CoV-2 research as it expresses the human ACE2 receptor, making the mice susceptible to infection.[1][2][3][4] These mice develop a robust viral replication in the lungs and can exhibit severe disease, making them suitable for evaluating the efficacy of antiviral compounds.[1][3] Other models such as Syrian hamsters and non-human primates can also be considered depending on the specific research questions.[5][6] All animal experiments must be conducted in a BSL-3 facility and approved by the Institutional Animal Care and Use Committee (IACUC).

Virus Preparation and Titration

SARS-CoV-2 viral stocks (e.g., USA-WA1/2020 strain) should be propagated and titrated on Vero E6 cells.[4] The viral titer is typically determined by a plaque-forming unit (PFU) assay to quantify the concentration of infectious virus.[1]

Protocol for PFU Quantification:

-

Seed Vero E6 cells in 24-well plates to form a confluent monolayer.[1]

-

Prepare 10-fold serial dilutions of the viral stock in DMEM.

-

Infect the Vero E6 cell monolayers with the viral dilutions in triplicate.

-

After a 1-hour incubation, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose.

-

Incubate for 3-4 days, then fix and stain the cells with crystal violet to visualize and count the plaques.

-

Calculate the viral titer in PFU/mL.

In Vivo Efficacy Study Design

a. Animal Groups and Dosing: A minimum of five animals per group is recommended for statistical significance.[1] The study should include the following groups:

| Group | Treatment | Rationale |

| 1 | Vehicle Control (uninfected) | To assess the effect of the vehicle on the animals. |

| 2 | Vehicle Control (infected) | To establish the baseline disease progression. |

| 3 | NI - Low Dose (infected) | To determine the minimal effective dose. |

| 4 | NI - Medium Dose (infected) | To assess dose-dependent efficacy. |

| 5 | NI - High Dose (infected) | To determine the maximal efficacy and potential toxicity. |

| 6 | Positive Control (e.g., Remdesivir) (infected) | To benchmark the efficacy of the NI against a known antiviral. |

b. Infection and Treatment Protocol:

-

Infect the mice intranasally with a predetermined dose of SARS-CoV-2 (e.g., 2 x 10^3 PFU per mouse) in a volume of 20-30 µL.[3][4]

-

Initiate treatment with the Novel Inhibitor (NI) at a specified time point post-infection (e.g., 4 hours post-infection) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Administer the NI and vehicle control according to the predetermined dosing schedule (e.g., once or twice daily) for a specified duration (e.g., 5 days).

Monitoring and Endpoint Analysis

a. Clinical Monitoring:

-

Monitor and record the body weight and clinical signs of the animals daily for the duration of the study (e.g., 6 days).[1][3][4]

-

A clinical scoring system should be used to assess disease severity based on weight loss, posture, activity, and respiratory signs.[1]

b. Endpoint Sample Collection:

-

At a predetermined endpoint (e.g., day 6 post-infection), euthanize the animals.[3][4]

-

Collect tissues for analysis, including lungs, nasal turbinates, and brain.

c. Viral Load Quantification:

-

Homogenize a portion of the collected tissues.

-

Extract viral RNA and perform quantitative reverse transcription PCR (qRT-PCR) to determine the viral load.

-

Results are typically expressed as viral RNA copies per gram of tissue.

d. Histopathological Analysis:

-

Fix the remaining lung tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

A pathologist should score the lung sections for inflammation, alveolar damage, and other pathological changes.[3]

Data Presentation

Table 1: Animal Grouping and Treatment Regimen

| Group | N | Virus Challenge | Treatment | Dose | Route | Schedule |

|---|---|---|---|---|---|---|

| 1 | 5 | PBS | Vehicle | - | PO | BID |

| 2 | 5 | SARS-CoV-2 | Vehicle | - | PO | BID |

| 3 | 5 | SARS-CoV-2 | NI | 10 mg/kg | PO | BID |

| 4 | 5 | SARS-CoV-2 | NI | 30 mg/kg | PO | BID |

| 5 | 5 | SARS-CoV-2 | NI | 100 mg/kg | PO | BID |

| 6 | 5 | SARS-CoV-2 | Remdesivir | 10 mg/kg | IP | QD |

Table 2: Viral Load in Tissues (Day 6 Post-Infection)

| Group | Lung Viral Load (log10 RNA copies/g) | Nasal Turbinates Viral Load (log10 RNA copies/g) |

|---|---|---|

| Vehicle (infected) | 7.5 ± 0.5 | 6.2 ± 0.4 |

| NI - 10 mg/kg | 6.1 ± 0.6 | 5.0 ± 0.5 |

| NI - 30 mg/kg | 4.8 ± 0.7 | 3.9 ± 0.6 |

| NI - 100 mg/kg | 3.2 ± 0.5 | 2.5 ± 0.4 |

| Remdesivir | 3.5 ± 0.4 | 2.8 ± 0.3 |

Table 3: Clinical and Histopathological Scores

| Group | Max. Weight Loss (%) | Survival (%) | Lung Histopathology Score (0-4) |

|---|---|---|---|

| Vehicle (infected) | 25 ± 5 | 20 | 3.5 ± 0.5 |

| NI - 10 mg/kg | 18 ± 4 | 60 | 2.8 ± 0.4 |

| NI - 30 mg/kg | 10 ± 3 | 100 | 1.5 ± 0.3 |

| NI - 100 mg/kg | 5 ± 2 | 100 | 0.8 ± 0.2 |

| Remdesivir | 8 ± 3 | 100 | 1.1 ± 0.3 |

Visualizations

Caption: Experimental workflow for in vivo efficacy testing.

Caption: SARS-CoV-2 entry and potential targets for a novel inhibitor.

Caption: NF-κB signaling pathway in SARS-CoV-2 infection.

References

- 1. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using in vivo animal models for studying SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of SARS-CoV-2 Inhibitors in High-Throughput Screening: A Template for SARS-CoV-2-IN-69

A search for the specific compound "SARS-CoV-2-IN-69" did not yield any publicly available data or research. Therefore, the following application notes and protocols are provided as a detailed template. This document outlines the typical information and experimental procedures that would be included for a novel SARS-CoV-2 inhibitor used in high-throughput screening (HTS), and can be adapted once information on "this compound" becomes available.

Application Notes

Introduction

The emergence of the novel coronavirus SARS-CoV-2, the causative agent of COVID-19, has necessitated the rapid development of antiviral therapies. High-throughput screening (HTS) of large compound libraries is a critical strategy for identifying novel inhibitors of viral replication. These notes describe the application of a putative novel inhibitor, herein referred to as this compound, in HTS assays designed to identify compounds that interfere with the SARS-CoV-2 life cycle. The primary mechanism of SARS-CoV-2 entry into host cells involves the interaction of the viral spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[1][2][3] This process is further facilitated by host proteases such as TMPRSS2.[1][2]

Mechanism of Action (Hypothetical)

For the purpose of this template, we will hypothesize that this compound is an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral enzyme essential for processing polyproteins translated from the viral RNA, making it a prime target for antiviral drug development.[4] Inhibition of Mpro would disrupt the viral replication cycle.

High-Throughput Screening Assays

A variety of HTS assays are employed to discover and characterize SARS-CoV-2 inhibitors. These can be broadly categorized as target-based or cell-based (phenotypic) assays.

-

Target-Based Assays: These assays focus on the interaction of compounds with a specific viral protein, such as the main protease (Mpro) or the papain-like protease (PLpro).[4]

-

Cell-Based Assays: These assays utilize cell culture systems to assess the ability of a compound to inhibit viral replication or virus-induced cytopathic effects (CPE).[5][6] Pseudotyped virus entry assays are a common BSL-2 compatible method for screening inhibitors of viral entry.[5][6]

Quantitative Data Summary

The following tables present a template for summarizing the quantitative data for a hypothetical SARS-CoV-2 inhibitor.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Endpoint | IC50 / EC50 (µM) |

| Mpro Enzymatic Assay | Recombinant Mpro | Fluorescence | Data Not Available |

| Cell-Based Antiviral Assay | Vero E6 | Cytopathic Effect | Data Not Available |

| Pseudovirus Entry Assay | HEK293T-ACE2 | Luciferase | Data Not Available |

Table 2: HTS Assay Performance Metrics

| Assay | Z'-factor | Signal-to-Background (S/B) Ratio | Hit Rate (%) |

| Mpro FRET Assay | Data Not Available | Data Not Available | Data Not Available |

| CPE Inhibition Assay | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

1. Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol describes a target-based assay to screen for inhibitors of the SARS-CoV-2 main protease.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP

-

384-well black, flat-bottom plates

-

Compound library (including this compound) dissolved in DMSO

-

Plate reader with fluorescence capabilities

Procedure:

-

Add 50 nL of compound solution or DMSO (control) to the wells of a 384-well plate.

-

Add 5 µL of Mpro enzyme solution (final concentration 100 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 5 µL of FRET substrate solution (final concentration 20 µM).

-

Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 15 minutes.

-

Calculate the initial velocity of the reaction.

-

Determine the percent inhibition for each compound relative to the DMSO control.

2. Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a cell-based assay to assess the antiviral activity of compounds against live SARS-CoV-2.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

384-well clear-bottom plates

-

Compound library (including this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

-

Seed Vero E6 cells in 384-well plates at a density of 5,000 cells/well and incubate overnight.

-

Prepare serial dilutions of the compounds in DMEM.

-

Remove the culture medium and add the compound dilutions to the cells.

-

In a BSL-3 facility, add SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Incubate the plates for 72 hours at 37°C.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Signaling Pathways and Experimental Workflows

SARS-CoV-2 Entry and Replication Cycle

The following diagram illustrates the key steps in the SARS-CoV-2 life cycle, which can be targeted by antiviral inhibitors.

Caption: Simplified workflow of SARS-CoV-2 entry, replication, and egress from a host cell.

High-Throughput Screening Workflow

The diagram below outlines a typical workflow for a high-throughput screening campaign to identify SARS-CoV-2 inhibitors.

Caption: A logical workflow for a high-throughput screening campaign for SARS-CoV-2 inhibitors.

Impact of SARS-CoV-2 on Host Signaling Pathways

SARS-CoV-2 infection can dysregulate multiple host cell signaling pathways, leading to inflammatory responses and cell death. The diagram below illustrates some of the key pathways affected.

Caption: Key host signaling pathways dysregulated by SARS-CoV-2 infection.[7][8][9]

References

- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scholar.harvard.edu [scholar.harvard.edu]

- 4. High-throughput screening of SARS-CoV-2 main and papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]